molecular formula C14H18O5 B7989200 O2-Ethyl O1-[2-(4-methoxy-3-methylphenyl)ethyl] oxalate

O2-Ethyl O1-[2-(4-methoxy-3-methylphenyl)ethyl] oxalate

Cat. No.: B7989200
M. Wt: 266.29 g/mol
InChI Key: ULBVNJCQOSFCBD-UHFFFAOYSA-N
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Description

O2-Ethyl O1-[2-(4-methoxy-3-methylphenyl)ethyl] oxalate is a chemical compound with the molecular formula C14H18O5. It is characterized by the presence of an oxalate ester group and a substituted phenyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O2-Ethyl O1-[2-(4-methoxy-3-methylphenyl)ethyl] oxalate typically involves the esterification of oxalic acid with the corresponding alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include refluxing the reactants in an organic solvent like toluene or dichloromethane.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

O2-Ethyl O1-[2-(4-methoxy-3-methylphenyl)ethyl] oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ethyl group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

O2-Ethyl O1-[2-(4-methoxy-3-methylphenyl)ethyl] oxalate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O2-Ethyl O1-[2-(4-methoxy-3-methylphenyl)ethyl] oxalate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and oxalic acid, which can then participate in various biochemical pathways. The substituted phenyl group may interact with enzymes or receptors, influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl O1-[2-(4-methoxy-3-methylphenyl)ethyl] oxalate
  • Ethyl O1-[2-(4-methoxy-3-methylphenyl)ethyl] oxalate
  • Propyl O1-[2-(4-methoxy-3-methylphenyl)ethyl] oxalate

Uniqueness

O2-Ethyl O1-[2-(4-methoxy-3-methylphenyl)ethyl] oxalate is unique due to its specific substitution pattern on the phenyl ring and the presence of the ethyl group on the oxalate ester. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-O-ethyl 2-O-[2-(4-methoxy-3-methylphenyl)ethyl] oxalate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5/c1-4-18-13(15)14(16)19-8-7-11-5-6-12(17-3)10(2)9-11/h5-6,9H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBVNJCQOSFCBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)OCCC1=CC(=C(C=C1)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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